
Decitabine Impurity 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacodynamics and Mechanism of Action
Decitabine, also known as 5-aza-2'-deoxycytidine, functions by inhibiting DNA methyltransferases, leading to the hypomethylation of DNA and reactivation of silenced genes. This action has dual effects on neoplastic cells: differentiation at low doses and cytotoxicity at high doses. Studies have demonstrated decitabine's effectiveness in myeloid malignancies, suggesting that low doses are as or more effective than higher doses in inducing responses in conditions like acute myelogenous leukemia and myelodysplasia (Issa et al., 2004).
Clinical Applications in Hematological Malignancies
Decitabine has been evaluated in various hematological conditions, including myelodysplastic syndromes (MDS) and chronic myelogenous leukemia (CML). Its administration has shown promising results in these diseases, indicating its potential as a therapeutic agent. For example, a multicenter study assessed the efficacy and safety of decitabine in patients with MDS, demonstrating meaningful clinical benefits with more than half of the patients showing improvement (Steensma et al., 2009).
Pharmacokinetic Studies
The pharmacokinetics of decitabine have been thoroughly investigated, revealing insights into its stability, absorption, and efficacy at various dosing regimens. One study developed a high-performance liquid chromatography/tandem mass spectrometry method to determine decitabine concentrations in human plasma, contributing to our understanding of its pharmacokinetic profile (Liu et al., 2006).
Epigenetic Drug Development
The evolution of decitabine's development highlights its journey from a classical anticancer drug to a key player in epigenetic therapy. Initial studies utilized decitabine at its maximum clinically tolerated dose for leukemia treatment. Subsequent research, recognizing the importance of epigenetics in cancer, repurposed decitabine at significantly lower doses, focusing on its hypomethylating effects to manage diseases like MDS more effectively (Jabbour et al., 2008).
Future Directions and Applications
Research continues to explore decitabine's potential beyond hematological malignancies, including its application in solid tumors and as part of combination therapies to enhance its epigenetic effects. Studies assessing decitabine's bioavailability and safety profile, especially in oral formulations, are pivotal for its broader application in outpatient settings, potentially improving patient quality of life and reducing treatment costs (Mistry et al., 2011).
Mécanisme D'action
Target of Action
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . It primarily targets DNA methyltransferases , enzymes that add a methyl group to the DNA molecule . This methylation can change the activity of a DNA segment without changing the sequence, often leading to the silencing of gene expression. By inhibiting DNA methyltransferases, decitabine induces DNA hypomethylation and corresponding alterations in gene expression .
Mode of Action
Decitabine integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation . This hypomethylation can lead to the re-expression of silenced tumor suppressor genes . Decitabine is a prodrug analogue of the natural nucleotide 2’-deoxycytidine, which, upon being phosphorylated intracellularly, is incorporated into DNA and exerts numerous effects on gene expression .
Biochemical Pathways
Decitabine’s action affects the biochemical pathways related to DNA methylation. By inhibiting DNA methyltransferases, it leads to global DNA hypomethylation . This hypomethylation can alter gene expression, potentially leading to the reactivation of silenced tumor suppressor genes . This alteration in gene expression can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
Decitabine and its analogues are rapidly cleared from plasma . They undergo spontaneous hydrolysis or are deaminated by cytidine deaminase . The intracellular activation of decitabine involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .
Result of Action
The primary result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the re-expression of silenced tumor suppressor genes . In the context of cancer treatment, this can inhibit the proliferation of cancerous cells and potentially induce cell death .
Action Environment
The action of decitabine can be influenced by various environmental factors. For instance, it has been reported that decitabine is very unstable and undergoes hydrolytic degradation in the presence of water . This suggests that the stability and efficacy of decitabine could be affected by the hydration status of the cellular environment . Additionally, pH and temperature are two critical factors that can cause decitabine to degrade in the aqueous environment .
Analyse Biochimique
Biochemical Properties
Decitabine Impurity 11, as a derivative of Decitabine, may interact with various enzymes, proteins, and other biomolecules. Decitabine is known to be a DNA methyltransferase inhibitor, suggesting that this compound may also interact with this enzyme
Cellular Effects
This compound may have significant effects on various types of cells and cellular processes. Studies on Decitabine have shown that it can modulate T-cell homeostasis and restore immune tolerance . It’s plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve interactions at the molecular level, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Decitabine is known to induce DNA hypomethylation by inhibiting DNA methyltransferase . This compound might exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
Studies on Decitabine have shown that it can have sustained responses in patients with refractory immune thrombocytopenia , suggesting that this compound might exhibit similar temporal effects.
Dosage Effects in Animal Models
Research on Decitabine has shown that low-dose decitabine can improve survival and slow tumor growth in a mouse model of high-grade sarcoma . It’s possible that this compound may have similar dosage-dependent effects.
Metabolic Pathways
Decitabine is known to be metabolized by deoxycytidine kinase and cytidine deaminase , suggesting that this compound might be involved in similar metabolic pathways.
Transport and Distribution
Decitabine is known to be transported into cells by an equilibrative-nucleoside-transport system . This compound might be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
Given that Decitabine is a DNA methyltransferase inhibitor, it is likely that this compound also localizes to the nucleus where it could interact with DNA and potentially affect gene expression .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Decitabine Impurity 11 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "Sodium borohydride", "Acetic acid", "Methanol", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of 2,4-dichloro-5-nitropyrimidine with sodium borohydride in methanol to obtain 2,4-dichloro-5-aminopyrimidine", "Methylation of 2,4-dichloro-5-aminopyrimidine with methyl iodide in the presence of sodium hydroxide to obtain 2,4-dichloro-5-methylamino-pyrimidine", "Reaction of 2,4-dichloro-5-methylamino-pyrimidine with acetic acid and hydrochloric acid to obtain 2,4-dichloro-5-(acetamido)-pyrimidine", "Reaction of 2,4-dichloro-5-(acetamido)-pyrimidine with ethyl acetate and sodium hydroxide to obtain Decitabine Impurity 11" ] } | |
Numéro CAS |
909402-26-2 |
Formule moléculaire |
C9H13N3O5 |
Poids moléculaire |
243.22 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


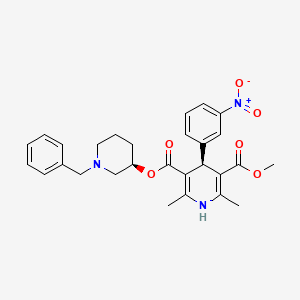

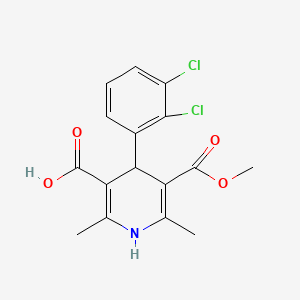
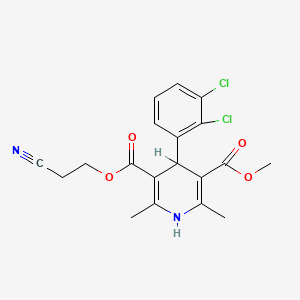
![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

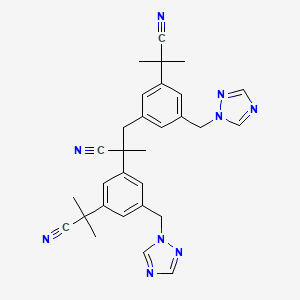
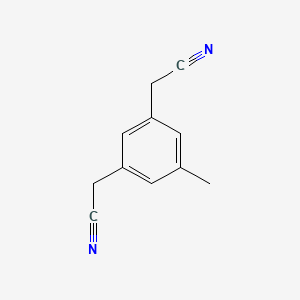
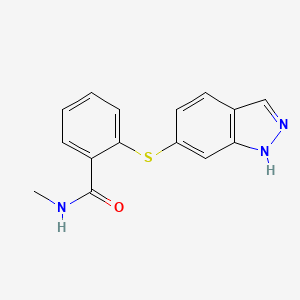
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
